2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile 2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15910314
InChI: InChI=1S/C11H9BrN2O/c1-15-11-4-8-7(2-3-13)6-14-10(8)5-9(11)12/h4-6,14H,2H2,1H3
SMILES:
Molecular Formula: C11H9BrN2O
Molecular Weight: 265.11 g/mol

2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile

CAS No.:

Cat. No.: VC15910314

Molecular Formula: C11H9BrN2O

Molecular Weight: 265.11 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile -

Specification

Molecular Formula C11H9BrN2O
Molecular Weight 265.11 g/mol
IUPAC Name 2-(6-bromo-5-methoxy-1H-indol-3-yl)acetonitrile
Standard InChI InChI=1S/C11H9BrN2O/c1-15-11-4-8-7(2-3-13)6-14-10(8)5-9(11)12/h4-6,14H,2H2,1H3
Standard InChI Key NULPRVKUPKJRKW-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)C(=CN2)CC#N)Br

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The indole core of 2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile consists of a bicyclic aromatic system with a pyrrole ring fused to a benzene ring. The bromine atom at the 6-position introduces steric and electronic effects, while the methoxy group at the 5-position enhances electron density through resonance donation . The acetonitrile moiety at the 3-position contributes to the compound’s polarity, enabling interactions with biological targets such as enzymes and receptors .

Table 1: Key Structural Features

PositionSubstituentRole
3AcetonitrileEnhances polarity and binding affinity
5MethoxyElectron donation, improves solubility
6BromineSteric bulk, modulates reactivity

Physicochemical Data

The compound exhibits a melting point range of 104–106°C and is sparingly soluble in aqueous solutions but soluble in polar organic solvents like acetonitrile and dimethyl sulfoxide . Its logP value (calculated) of 2.1 suggests moderate lipophilicity, balancing membrane permeability and solubility.

Synthesis and Optimization

Iodine-Catalyzed Electrophilic Substitution

A optimized synthesis route involves iodine-catalyzed coupling of 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol with 7-bromo-1H-indole in acetonitrile at 40°C . The reaction proceeds via electrophilic aromatic substitution, with iodine (10 mol%) facilitating the formation of the C–C bond. Purification by silica gel chromatography yields the product in 95% purity .

Reaction Conditions

  • Catalyst: Iodine (10 mol%)

  • Solvent: Acetonitrile

  • Temperature: 40°C

  • Yield: 95%

Alternative Pathways

Alternative methods include:

  • Friedel-Crafts Acylation: Using acetyl chloride and Lewis acids like AlCl₃ to functionalize the indole ring .

  • Buchwald-Hartwig Amination: For introducing nitrogen-containing groups at the 3-position .

Biological Activities and Mechanisms

Dopamine Receptor Modulation

In receptor-binding assays, structural analogs of 2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile exhibit high affinity for dopamine D₃ receptors (Ki=1.09K_i = 1.091.841.84 nM), with selectivity ratios (D₂/D₃) exceeding 800:1 . The methoxy group enhances interactions with hydrophobic pockets in the receptor’s binding site, while the bromine atom stabilizes the active conformation through halogen bonding .

Antimicrobial Effects

The compound demonstrates broad-spectrum antimicrobial activity, with a minimum inhibitory concentration (MIC) of 4 µg/mL against Staphylococcus aureus and Escherichia coli . Its mechanism involves disruption of bacterial cell membrane integrity and inhibition of DNA gyrase .

Table 2: Biological Activity Profile

TargetActivity (IC₅₀/Kᵢ)Selectivity
Dopamine D₃ Receptor1.09–1.84 nM>800-fold
Staphylococcus aureusMIC = 4 µg/mLBroad-spectrum

Applications in Drug Development

Neuroprotective Agents

The compound’s D₃ receptor selectivity positions it as a candidate for treating Parkinson’s disease. Preclinical studies show that analogs reduce dopaminergic neuron loss in MPTP-induced mouse models by 40–60% .

Antibacterial Therapeutics

Ongoing research explores its potential as a lead compound for multidrug-resistant infections. Structural modifications, such as replacing bromine with fluorine, have improved pharmacokinetic profiles (e.g., oral bioavailability >70%) .

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

CompoundSubstituentsD₃ Affinity (Kᵢ)
2-(6-Bromo-1H-indol-3-yl)acetonitrileBr at 6, no OMe4.17 nM
2-(5-Methoxy-1H-indol-3-yl)acetonitrileOMe at 5, no Br3.20 nM
2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrileBr at 6, OMe at 51.84 nM

The bromine-methoxy combination synergistically enhances receptor binding, as evidenced by the 2.3-fold increase in affinity compared to monosubstituted analogs .

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